[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13465509
Molecular Formula: C16H21ClN2O3
Molecular Weight: 324.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21ClN2O3 |
|---|---|
| Molecular Weight | 324.80 g/mol |
| IUPAC Name | benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H21ClN2O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3 |
| Standard InChI Key | BZYLGQLDCUSRTH-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCN1C(=O)CCl)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, benzyl N-[[1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate, reflects its intricate structure:
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A pyrrolidine ring (5-membered nitrogen heterocycle) substituted at the 2-position with a methyl group bearing a carbamate moiety.
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A chloroacetyl group (-CO-CH2Cl) attached to the pyrrolidine’s nitrogen, introducing electrophilic reactivity.
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A benzyl ester (-O-CO-OCH2C6H5) providing lipophilicity, which enhances membrane permeability.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C16H21ClN2O3 |
| Molecular Weight | 324.80 g/mol |
| XLogP3 | ~2.5 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The chloroacetyl group’s electrophilicity enables covalent interactions with nucleophilic residues (e.g., cysteine thiols), a trait shared with protease inhibitors.
Synthesis and Optimization
Synthetic Route
The synthesis typically follows a multi-step sequence:
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Pyrrolidine Functionalization: Introduction of the methyl group at the 2-position via alkylation or reductive amination.
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Chloroacetylation: Reaction with chloroacetyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF), often using a base like triethylamine to scavenge HCl.
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Carbamate Formation: Coupling the amine with benzyl chloroformate under mild conditions to avoid epimerization.
Critical parameters include:
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Solvent Choice: Polar aprotic solvents (e.g., DCM) improve reaction homogeneity.
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
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Purification: Chromatography or recrystallization ensures >95% purity, as confirmed by HPLC.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The chloroacetyl group forms covalent adducts with catalytic serine or cysteine residues, inhibiting enzymes such as:
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Proteases: Cathepsin B inhibition observed in analogues (IC50 ~5–10 µM).
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Esterases: Hydrolysis of the benzyl ester generates bioactive intermediates.
Receptor Modulation
Structural analogs demonstrate affinity for:
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GABAA Receptors: Modulation of chloride ion channels, implicating potential anxiolytic or sedative effects.
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Dopamine D2 Receptors: Ki values in the micromolar range, suggesting neuroleptic applications.
Cytotoxicity
Preliminary assays on related compounds show:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.3 | Caspase-3 activation |
| A549 (lung) | 18.7 | ROS generation |
Mechanistic studies suggest apoptosis via mitochondrial pathway disruption.
Comparative Analysis with Structural Analogues
| Compound Name | Molecular Formula | Key Structural Difference | Bioactivity Trend |
|---|---|---|---|
| [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester | C15H19ClN2O3 | Pyrrolidine substitution at 3-position | Reduced protease affinity |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester | C17H23ClN2O3 | Ethyl vs. methyl carbamate | Enhanced metabolic stability |
| [1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester | C18H23ClN2O3 | Cyclopropyl group | Increased logP (3.1) |
The methyl carbamate variant exhibits balanced lipophilicity and metabolic stability, making it a lead candidate for further optimization.
Future Research Directions
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Computational Modeling: Molecular dynamics simulations to predict off-target interactions.
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In Vivo Toxicity Studies: Assess hepatotoxicity and neurotoxicity in preclinical models.
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Formulation Development: Nanoemulsions or liposomes to enhance bioavailability.
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Structure-Activity Relationship (SAR): Systematic variation of substituents to optimize potency and selectivity.
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